molecular formula C11H21NO4 B2934107 Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate CAS No. 2031258-55-4

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate

Cat. No.: B2934107
CAS No.: 2031258-55-4
M. Wt: 231.292
InChI Key: DIVFMRKFZNRXMB-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate ( 2031258-55-4) is a high-value pyrrolidine derivative supplied for advanced chemical synthesis and pharmaceutical research . This compound, with a molecular formula of C11H21NO4 and a molecular weight of 231.29, features a protected amine (Boc group) and multiple hydroxyl functional groups, making it a versatile chiral building block or intermediate for constructing more complex molecules . The specific stereochemistry of the compound can be a critical factor in its application, and related stereoisomers, such as (2S,4R)-N-Boc-4-hydroxy-L-prolinol, are well-established in medicinal chemistry for their role in drug discovery programs . This reagent is exclusively intended for research and laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can access various pack sizes, from 50mg to 10g, to suit their project scales . For detailed handling, storage, and safety information, please consult the product's Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-6-8(14)5-11(12,4)7-13/h8,13-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVFMRKFZNRXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The tert-butyl group may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrrolidine Derivatives with Varied Substituents

Compound A : (2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₀H₁₉NO₄; MW: 217.26 g/mol .
  • Key Differences: Lacks the 2-methyl substituent present in the target compound. The stereochemistry (2S,4S) may influence chiral recognition in catalysis or drug-receptor interactions .
  • Applications: Used as a chiral building block in peptide mimetics .
Compound B : tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₁H₂₁NO₄; MW: 231.29 g/mol .
  • Key Differences: Methoxymethyl group replaces hydroxymethyl, reducing hydrogen-bonding capacity. This alters solubility (increased lipophilicity) and metabolic stability .
Compound C : tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate
  • Molecular Formula: C₁₆H₂₄N₂O₃; MW: 292.38 g/mol .

Stereochemical Variants

Compound D : (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₀H₁₉NO₄; MW: 217.26 g/mol .
  • Key Differences: Enantiomeric configuration (2R,4R) compared to Compound A. Stereochemistry impacts biological activity; for example, (2R,4R) isomers may show distinct pharmacokinetic profiles .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents CCS (Ų, [M+H]⁺) CAS Number
Target Compound C₁₁H₂₁NO₄ 231.29 2-methyl, 4-hydroxy 153.1 2031258-55-4
(2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl) C₁₀H₁₉NO₄ 217.26 None N/A 191280-88-3
(2S,4S)-4-hydroxy-2-(methoxymethyl) C₁₁H₂₁NO₄ 231.29 Methoxymethyl N/A 1207853-51-7

Table 2. Functional Group Impact on Properties

Functional Group Hydrogen Bonding Lipophilicity (LogP)* Metabolic Stability
Hydroxymethyl (-CH₂OH) High Low Moderate
Methoxymethyl (-CH₂OMe) Low High High
Pyridyl Moderate (via N) Moderate Variable

*Estimated via substituent contribution.

Biological Activity

Overview

Tert-butyl 4-hydroxy-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, also known by its CAS number 2031258-55-4, is a compound with significant biological activity. Its molecular formula is C11H21NO4, and it has a molecular weight of 231.29 g/mol. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
CAS Number2031258-55-4
Purity≥ 95%
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis often begins with (S)-pyroglutamic acid.
  • Protection of Functional Groups : The carboxylic acid group is protected using tert-butanol.
  • Reduction : The lactam ring is reduced using lithium aluminum hydride (LiAlH4).
  • Methyl Group Introduction : A methyl group is introduced at the 2-position.
  • Purification : The final product is purified through recrystallization or chromatography.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, contributing to its potential protective effects against oxidative stress .
  • Neuroprotective Effects : Animal models suggest that the compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
  • Anti-inflammatory Properties : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Case Studies

  • Neuroprotection in Rodent Models :
    • In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved cognitive function, highlighting its potential as a therapeutic agent in neurodegeneration .
  • Oxidative Stress Mitigation :
    • A clinical trial assessed the compound's ability to reduce oxidative stress markers in patients with chronic inflammatory conditions. Results showed significant reductions in malondialdehyde levels post-treatment .

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